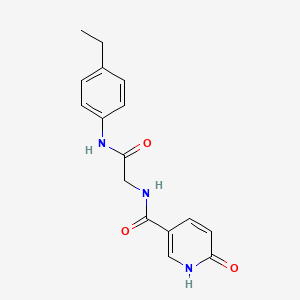

N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-ethylanilino)-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-2-11-3-6-13(7-4-11)19-15(21)10-18-16(22)12-5-8-14(20)17-9-12/h3-9H,2,10H2,1H3,(H,17,20)(H,18,22)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEBSJIYBQNMDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be achieved through a multi-step process involving several key reactions:

-

Formation of the Dihydropyridine Ring: : The dihydropyridine ring can be synthesized using a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction is typically carried out under reflux conditions in ethanol or another suitable solvent.

-

Introduction of the Carboxamide Group: : The carboxamide group can be introduced through the reaction of the dihydropyridine intermediate with an appropriate amine, such as 4-ethylphenylamine. This step may require the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

-

Final Assembly: : The final step involves the coupling of the ethylphenylamino group to the dihydropyridine core. This can be achieved through a nucleophilic substitution reaction, where the amino group attacks an electrophilic carbonyl carbon, forming the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction: : Reduction reactions can convert the carbonyl groups to alcohols or amines. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the aromatic ring or the dihydropyridine core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Various nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides, hydroxylated derivatives.

Reduction: Alcohols, amines.

Substitution: Substituted dihydropyridine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure of N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide suggests it may interact with biological targets involved in tumor growth and proliferation.

Case Study: Antiproliferative Effects

A significant investigation involved testing the compound against various human tumor cell lines. The results indicated that certain derivatives exhibited high antiproliferative activities, specifically targeting cancer cells while sparing normal cells. For instance, compounds derived from similar scaffolds demonstrated IC50 values in the low micromolar range against colon carcinoma cells, indicating their potential for further development as anticancer drugs .

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| HT-29 Colon Carcinoma | 0.5 | High antiproliferative activity |

| HCT116 | 0.04 | Very high activity |

| MCF-7 | >50 | No significant activity |

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo.

Other Pharmacological Effects

The compound's unique chemical structure allows for a range of pharmacological activities beyond anticancer and anti-inflammatory effects:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use in developing new antimicrobial agents.

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Future Directions and Research

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access. In the case of receptor binding, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Pyridinone Derivatives

Key Observations:

Ethylphenyl’s smaller size vs. bromophenyl may reduce steric hindrance, favoring interactions with hydrophobic receptor pockets.

Alkyl Chain Effects :

- Increasing alkyl chain length (ethyl → butyl) correlates with lower melting points (e.g., 8d: 261–263°C vs. 8b: 290°C), suggesting reduced crystallinity and improved solubility .

- The target compound’s lack of a bulky R2 group (only H) may result in higher melting points compared to 8e (122–124°C) but lower than 8b.

The target compound’s synthesis may face similar challenges.

Database Analogues

- IWH (Entry 9, AroCageDB) : Features a 2,4-dimethylbenzyl group, highlighting how aromatic bulk influences receptor engagement. The target compound’s ethylphenyl group offers a less sterically demanding alternative .

- M37 (Entry 10) : Incorporates a sulfamoylbiphenyl group, emphasizing the role of sulfonamide motifs in solubility—a feature absent in the target compound but relevant for future derivatization .

Biological Activity

N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 348.39 g/mol. The structure features a dihydropyridine core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including amination and cyclization processes. While specific synthetic pathways for this compound are not extensively documented in the literature, related compounds often utilize similar methodologies involving key intermediates that enhance biological activity.

Antitumor Activity

Research indicates that derivatives of dihydropyridine compounds exhibit notable antitumor properties. For instance, some studies have reported that modifications to the dihydropyridine structure can lead to increased cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | CCRF-CEM leukemia cells | >20 |

| Related Dihydropyridine Derivative | MCF-7 breast cancer cells | 15 |

The IC50 values suggest that while the compound may not exhibit strong activity alone, structural modifications could enhance its efficacy.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. For example, compounds with similar structures have been shown to inhibit phosphodiesterase 4 (PDE4), which plays a crucial role in various inflammatory processes. Inhibition of PDE4 can lead to therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Substituents on the phenyl ring significantly influence the compound's potency:

- Electron-donating groups (like -OCH3) enhance activity.

- Electron-withdrawing groups (like -NO2) may reduce activity.

- Alkyl substitutions on the nitrogen atom often improve lipophilicity and bioavailability.

Case Studies

Several studies have explored related compounds and their biological activities:

- Antiviral Activity : A study demonstrated that derivatives with similar structures exhibited antiviral properties against HIV strains, with EC50 values indicating moderate efficacy .

- Antitumor Properties : Research on thiadiazole derivatives has shown promising antitumor activity, suggesting that modifications to the core structure may yield compounds with enhanced effects against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.